![molecular formula C11H15F3O2 B13495548 Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(trifluoromethyl)spiro[3. The compound features a spiro[3.3]heptane core with an ethyl ester and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ethyl trifluoromethyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spirocyclic compounds, depending on the reaction conditions and reagents used .
科学研究应用
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in various biochemical pathways. The spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Ethyl spiro[3.3]heptane-2-carboxylate: Similar but without the trifluoromethyl group.
Fecht’s acid (Spiro[3.3]heptane-2,6-dicarboxylic acid): A spirocyclic dicarboxylate used in metal-organic frameworks.
Uniqueness
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to its similar counterparts.
属性
分子式 |
C11H15F3O2 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC 名称 |
ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H15F3O2/c1-2-16-8(15)10(11(12,13)14)6-9(7-10)4-3-5-9/h2-7H2,1H3 |
InChI 键 |
QBTYCHHTBBEQSM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC2(C1)CCC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


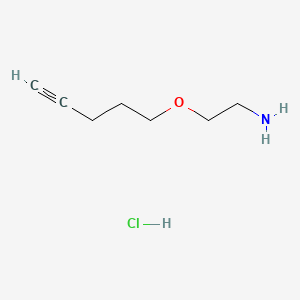
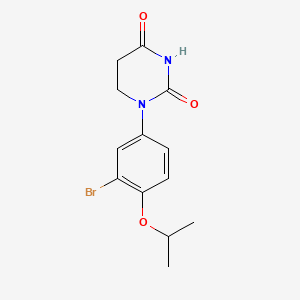
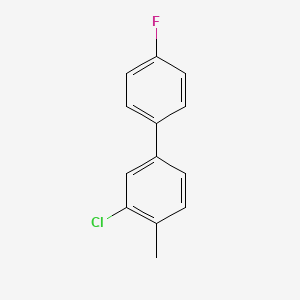
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
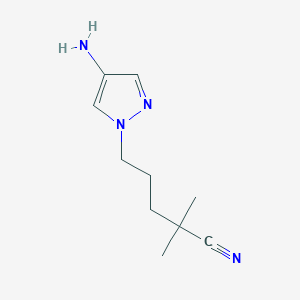

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
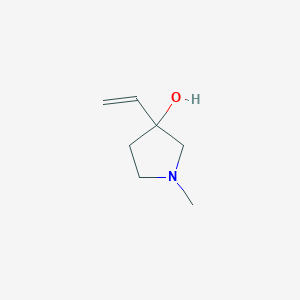
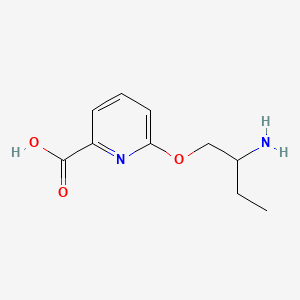
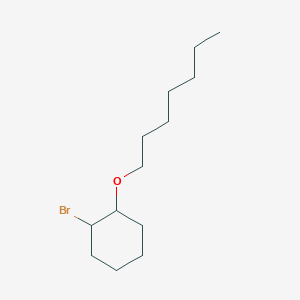
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)

